molecular formula C15H12BrFO3 B1606682 3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 346459-51-6

3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B1606682
CAS No.: 346459-51-6
M. Wt: 339.16 g/mol
InChI Key: CVAFHPYMNFZJAR-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12BrFO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups

Properties

IUPAC Name

3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAFHPYMNFZJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358245
Record name 3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346459-51-6
Record name 3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the benzaldehyde ring.

    Methoxylation: Addition of a methoxy group to the benzaldehyde ring.

    Fluorobenzylation: Attachment of a 3-fluorobenzyl group via an ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde
  • 3-Chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde

Uniqueness

3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde (CAS No. 346459-51-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, which includes bromine, fluorine, and methoxy functional groups, suggests a range of interactions with biological systems.

Molecular Structure

The compound has the following molecular formula:

  • C15H12BrFO3

Structural Features

  • Bromine Atom : Enhances reactivity and may influence biological interactions.
  • Fluorine Atom : Known to increase lipophilicity and can affect binding affinity to targets.
  • Methoxy Group : Contributes to the compound's solubility and stability.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against a range of microbial pathogens.
  • Anticancer Activity : Investigations have shown that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as:

  • Enzymes : Binding to active sites, potentially altering their activity.
  • Receptors : Modulating receptor activity, which can lead to downstream effects on cellular signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the compound's biological activities:

Study 1: Anticancer Activity

In vitro tests demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7). The study reported an IC50 value of approximately 12 µM, indicating a promising therapeutic index for further development .

Study 2: Antimicrobial Efficacy

A series of antimicrobial assays revealed that the compound exhibited moderate activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. This suggests its potential as a lead compound in antibiotic development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-(benzyloxy)-5-methoxybenzaldehydeC16H15BrO3Lacks halogens other than bromine
2-Bromo-4-[(2-chloro-4-fluorobenzyl)oxy]-5-methoxybenzaldehydeC15H11BrClFO3Different halogen substitutions
3-Chloro-4-(fluorobenzyl)oxybenzaldehydeC15H13ClFO3Contains chlorine instead of bromine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde
Reactant of Route 2
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3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde

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